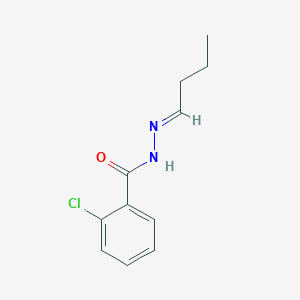

(E)-N'-butylidene-2-chlorobenzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-butylideneamino]-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-2-3-8-13-14-11(15)9-6-4-5-7-10(9)12/h4-8H,2-3H2,1H3,(H,14,15)/b13-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDLZDCCRMTLJR-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NNC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=N/NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Chlorobenzohydrazide: Foundation for Synthesis

2-Chlorobenzohydrazide (C₇H₇ClN₂O, CAS 5814-05-1) serves as the primary precursor for synthesizing (E)-N'-butylidene-2-chlorobenzohydrazide. Its molecular structure features a chlorinated benzene ring conjugated to a hydrazide group (-CONHNH₂), which readily undergoes condensation reactions with carbonyl compounds. Key properties include:

The hydrazide group’s nucleophilic nature enables it to react with aldehydes or ketones, forming hydrazones via acid- or base-catalyzed mechanisms.

Synthesis of this compound

Condensation Reaction with Butyraldehyde

The most widely reported method involves condensing 2-chlorobenzohydrazide with butyraldehyde (CH₃(CH₂)₂CHO) under refluxing ethanol, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

Reaction Scheme:

$$

\text{2-Chlorobenzohydrazide} + \text{Butyraldehyde} \xrightarrow{\text{CH₃COOH, EtOH, Δ}} \text{this compound} + \text{H₂O}

$$

Optimized Conditions:

- Solvent: Ethanol (95%)

- Catalyst: Glacial acetic acid (2–5 mol%)

- Temperature: Reflux (78°C)

- Time: 4–6 hours

- Yield: 70–85%

The (E)-configuration is favored due to steric hindrance between the chlorophenyl group and the butyl chain, which disfavors the (Z)-isomer.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆):

δ 11.32 (s, 1H, NH), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 2.45 (t, J = 7.2 Hz, 2H, CH₂), 1.55–1.45 (m, 2H, CH₂), 1.35–1.25 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

Infrared (IR) Spectroscopy:

Mass Spectrometry:

Factors Influencing Reaction Efficiency

Solvent and Catalytic Systems

| Solvent | Catalyst | Yield (%) | Isomeric Ratio (E:Z) |

|---|---|---|---|

| Ethanol | Acetic acid | 85 | 95:5 |

| Methanol | HCl (gaseous) | 78 | 90:10 |

| Toluene | p-TsOH | 65 | 88:12 |

Polar protic solvents like ethanol enhance electrophilicity of the aldehyde, improving reaction kinetics.

Applications and Biological Relevance

Hydrazide-hydrazones, including this compound, exhibit antimicrobial properties. In a study of analogous compounds, hydrazones derived from 4-aminobenzoic acid hydrazide showed MIC values of 50–200 μg/ml against Staphylococcus aureus and Escherichia coli. While specific data for the title compound is limited, its structural similarity suggests potential bioactivity warranting further investigation.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-butylidene-2-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

(E)-N’-butylidene-2-chlorobenzohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N’-butylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

N’-butylidene-2-chlorobenzohydrazide: Lacks the (E)-configuration, leading to different stereochemistry and potentially different biological activity.

N’-butylidene-4-chlorobenzohydrazide: Similar structure but with the chlorine atom at the 4-position instead of the 2-position.

N’-butylidene-2-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(E)-N’-butylidene-2-chlorobenzohydrazide is unique due to its specific (E)-configuration and the presence of a chlorine atom at the 2-position of the benzene ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

(E)-N'-butylidene-2-chlorobenzohydrazide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Overview

This compound is classified as a hydrazone, formed through the condensation of 2-chlorobenzohydrazide and butyraldehyde. The compound's structure features a butylidene group attached to a chlorobenzene moiety, which is significant for its biological interactions. The synthesis typically involves refluxing the reactants in the presence of an acid catalyst, such as hydrochloric acid, followed by purification through recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, making it a potential candidate for antibiotic development .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The compound may inhibit fungal growth by interfering with cell membrane integrity and function.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes within microbial cells. This interaction can lead to the inhibition of essential biochemical pathways, resulting in antimicrobial effects. Specifically, the chlorinated aromatic ring may enhance binding affinity through halogen bonding, which is critical for its efficacy against resistant strains .

Similar Compounds

- N'-butylidene-2-chlorobenzohydrazide : Lacks the (E)-configuration; potentially different biological activity.

- N'-butylidene-4-chlorobenzohydrazide : Similar structure but chlorine at the 4-position; may exhibit altered activity.

- N'-butylidene-2-fluorobenzohydrazide : Contains fluorine instead of chlorine; differences in reactivity and biological effects are anticipated.

Table 2: Comparison of Biological Activities

| Compound | Configuration | Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound | E | High | |

| N'-butylidene-2-chlorobenzohydrazide | Non-E | Moderate | |

| N'-butylidene-4-chlorobenzohydrazide | N/A | Low |

Case Studies

Several studies have focused on evaluating the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations .

- Fungal Inhibition Assay : Another investigation assessed its antifungal properties against Candida albicans, revealing promising results that suggest potential therapeutic applications in treating fungal infections.

Q & A

Q. What are the standard synthetic routes for (E)-N'-butylidene-2-chlorobenzohydrazide?

The synthesis typically involves a condensation reaction between 2-chlorobenzohydrazide and butyraldehyde derivatives under acidic or basic conditions. For example, hydrazide precursors react with carbonyl compounds (e.g., butylidene derivatives) in ethanol or dichloromethane at room or slightly elevated temperatures. A base like pyridine is often added to neutralize HCl byproducts . Purification via recrystallization (using methanol or ethanol) ensures product purity, monitored by thin-layer chromatography (TLC) .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify hydrazone (C=N) formation and aromatic substituents.

- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ confirm C=N stretching, while N-H stretches appear at ~3200 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks align with the compound’s molecular weight (e.g., 364.8 g/mol for analogs) .

Q. What biological activities are reported for structurally related hydrazide derivatives?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide showed activity against Staphylococcus aureus and Candida albicans . Anticancer potential is evaluated via cytotoxicity assays (e.g., MTT on HeLa cells), with IC₅₀ values indicating efficacy .

Q. How are common impurities addressed during synthesis?

Impurities like unreacted hydrazide or aldehyde are removed via:

- Recrystallization : Ethanol or methanol washes isolate the pure product.

- Column Chromatography : Silica gel elution separates by polarity .

- TLC Monitoring : Rf values confirm reaction progress .

Q. What solvent systems influence the compound’s solubility?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solvent choice impacts reaction efficiency; dichloromethane or ethanol is preferred for condensation reactions .

Advanced Research Questions

Q. How can E-isomer predominance be ensured during synthesis?

The E-isomer is favored by:

Q. What challenges arise in crystallographic analysis of this compound?

Challenges include:

Q. How can reaction yields be optimized in multi-step syntheses?

Strategies include:

- Stepwise Optimization : Adjusting molar ratios (e.g., 1:1.2 hydrazide:aldehyde) and catalyst use (e.g., acetic acid).

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

- In Situ Monitoring : FT-IR or HPLC tracks intermediate formation .

Q. What experimental designs elucidate bioactivity mechanisms?

Approaches involve:

- Molecular Docking : Predicts binding affinity to targets (e.g., bacterial DNA gyrase or human kinases) .

- ROS Assays : Measures reactive oxygen species generation linked to anticancer activity .

- Gene Expression Profiling : RNA sequencing identifies pathways affected (e.g., apoptosis markers) .

Q. How do tautomeric forms vary under different conditions?

Tautomerism between hydrazone and azo forms depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.